4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)-N-[(4-methoxyphenyl)methyl]benzamide
Description
The target compound features a pyrimido[5,4-b]indole core substituted with 8-methoxy, 4-oxo, and 2-sulfanylidene groups. A benzamide moiety is linked via a methyl bridge at position 3 of the indole system, further conjugated to a 4-methoxybenzyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its synthesis would likely involve multi-step nucleophilic substitutions and cyclization, analogous to methods described for related heterocycles [1].
Properties
IUPAC Name |
4-[(8-methoxy-4-oxo-2-sulfanylidenepyrimido[5,4-b]indol-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4S/c1-34-19-9-5-16(6-10-19)14-28-25(32)18-7-3-17(4-8-18)15-31-26(33)24-23(30-27(31)36)21-13-20(35-2)11-12-22(21)29-24/h3-13H,14-15H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMAUTIZZGRBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=NC5=C(C4=NC3=S)C=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)-N-[(4-methoxyphenyl)methyl]benzamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activities, including anticancer properties, enzyme inhibition, and antibacterial effects.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine core fused with an indole moiety and various functional groups that contribute to its biological activity. The molecular formula is C22H24N4O3S, and it has a molecular weight of approximately 420.52 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of similar pyrimidine derivatives in cancer treatment. For instance, oxazolo[5,4-d]pyrimidines have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) . These compounds often function by inhibiting key enzymes involved in tumor growth and proliferation.
Table 1: Cytotoxic Activity of Pyrimidine Derivatives
| Compound ID | Cell Line | CC50 (µM) | Reference Drug | CC50 (µM) |
|---|---|---|---|---|
| 3a | A549 | 12.5 | 5-FU | 10 |
| 3b | MCF7 | 15.0 | Cisplatin | 8 |
| 3c | LoVo | 20.0 | - | - |
| 3d | HT29 | 18.0 | - | - |
Enzyme Inhibition
The compound has shown significant enzyme inhibitory activity against acetylcholinesterase (AChE) and urease. In vitro studies indicated that derivatives of this compound can effectively inhibit these enzymes, which are crucial in various physiological processes and disease mechanisms.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase (AChE) | 85% |
| Urease | 78% |
Antibacterial Properties
Antibacterial screening has revealed moderate to strong activity against several bacterial strains. For example, derivatives similar to this compound exhibited effectiveness against Salmonella typhi and Bacillus subtilis while showing weaker activity against other strains .
Table 3: Antibacterial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 18 |
| E. coli | 10 |
| Staphylococcus aureus | 12 |
Case Studies
- Anticancer Study : A study involving the synthesis of various derivatives based on the structural framework of this compound showed promising results in inhibiting cancer cell proliferation through apoptosis induction mechanisms.
- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition properties revealed that the compound could significantly reduce urease activity, suggesting potential applications in treating conditions like urease-related infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Core Heterocyclic Systems
- Pyrimidoindole Derivatives : Compound 3 (8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one) shares the pyrimido[5,4-b]indole core with the target compound but differs in substituents: fluoro at position 8 and a 4-fluorobenzyl group at position 3. The absence of sulfanylidene in Compound 3 may reduce thiol-mediated reactivity compared to the target [1].
- Benzo[b][1,4]oxazin Derivatives: The 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one series replaces the indole core with a benzooxazin system.
Substituent Effects
- Methoxy Groups : Both the target compound and Compound 3 incorporate methoxy substituents, which enhance lipophilicity and metabolic stability. The 4-methoxybenzyl group in the target compound may improve membrane permeability compared to the 2-methoxybenzyl group in Compound 3 [1].
- Sulfanylidene vs. This is corroborated by IR data in triazole derivatives (νC=S at 1247–1255 cm⁻¹ vs. νC=O at 1663–1682 cm⁻¹) [5].
Computational Similarity Analysis
- Tanimoto Coefficients: Similarity indexing () using Tanimoto scores can quantify structural overlap. For example, aglaithioduline showed 70% similarity to SAHA, suggesting analogous methods could compare the target compound to known HDAC inhibitors [4].
- Molecular Fingerprinting : Morgan fingerprints and Murcko scaffolds () group compounds by core structure. The target compound’s pyrimidoindole core would cluster with other indole derivatives, while differences in substituents (e.g., methoxy vs. fluoro) reduce cosine scores below 0.5, necessitating separate affinity comparisons [10].
Pharmacokinetic and Bioactivity Predictions
- Lipophilicity: The 4-methoxybenzyl group in the target compound likely increases logP compared to non-aromatic analogs, enhancing blood-brain barrier penetration.
- Metabolic Stability : Methoxy groups resist oxidative metabolism, contrasting with fluoro substituents in Compound 3, which may undergo defluorination [1]].
- Docking Affinity: Structural motif clustering () suggests that minor changes (e.g., sulfanylidene to oxo) alter binding pocket interactions. For example, thiophosphate derivatives () showed distinct MS profiles (m/z 410.0 vs. calculated 409.4), indicating stability differences [3].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
